molecular formula C19H17FN2O2S B2681809 3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea CAS No. 2320571-99-9

3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea

Cat. No.: B2681809
CAS No.: 2320571-99-9
M. Wt: 356.42
InChI Key: CMRQXAYNIHYARF-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea is a complex organic compound that features a fluorophenyl group, a hydroxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoroaniline with an appropriate isocyanate to form the urea linkage. The hydroxyphenyl and thiophene groups are then introduced through subsequent reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the fluorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea
  • 3-(2-Bromophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea
  • 3-(2-Methylphenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea

Uniqueness

The unique combination of the fluorophenyl, hydroxyphenyl, and thiophene groups in 3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c20-16-3-1-2-4-17(16)22-19(24)21-11-18(23)14-7-5-13(6-8-14)15-9-10-25-12-15/h1-10,12,18,23H,11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRQXAYNIHYARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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